molecular formula C5H5KN2O3S B2485748 Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2377035-77-1

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2485748
CAS RN: 2377035-77-1
M. Wt: 212.26
InChI Key: PSDYIWFISYBLJP-UHFFFAOYSA-M
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Description

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a crucial element in the human body and plays significant roles in many biological processes . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .

Scientific Research Applications

Synthesis and Reactivity

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is part of the oxadiazole family, known for its versatile applications in synthetic chemistry. A study described the convenient synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles using carboxylic acid esters and arylamidoximes in the presence of potassium carbonate, highlighting the antiproliferative activities of these compounds against different human cell lines (Barros et al., 2014). Similarly, the synthesis of 1,2,4-oxadiazoles from carboxylic acid esters and amidoximes using potassium carbonate was reported, showcasing the method's efficiency in producing a variety of oxadiazoles (Amarasinghe et al., 2006).

Protective Applications in Synthesis

The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences was demonstrated, highlighting its stability under different conditions and its use in incorporating side chains for further synthesis (Moormann et al., 2004).

Applications in Medicinal Chemistry

The synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were detailed, showing potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Photocatalytic Applications

The photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles using potassium poly(heptazine imide) as a heterogeneous photocatalyst under visible light was explored, demonstrating a new approach to synthesize 1,3,4-oxadiazole derivatives with various substituents (Kurpil et al., 2018).

Antibacterial Activity

Several studies reported the synthesis of different oxadiazole derivatives and evaluated their antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Jain et al., 2009).

Safety And Hazards

Potassium compounds can be harmful if they are ingested or come into contact with the skin or eyes . High levels of potassium in the body, a condition known as hyperkalemia, can lead to serious health issues, including heart problems .

properties

IUPAC Name

potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.K/c1-11-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDYIWFISYBLJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=NO1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate

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